7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
The compound 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one features a benzo[b][1,4]oxazin-3(4H)-one core substituted at position 7 with a chlorine atom and at position 4 with a (3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl group. The synthesis of such derivatives typically involves coupling substituted oxadiazoles with benzoxazinone intermediates under basic conditions, as seen in related compounds (e.g., caesium carbonate-mediated reactions in dry DMF) .
Properties
IUPAC Name |
7-chloro-4-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-11-1-2-12-13(7-11)23-9-15(22)21(12)8-14-19-16(20-24-14)10-3-5-18-6-4-10/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLKFEHGWZYQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-chloro-4-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic organic molecule that belongs to the class of oxadiazole derivatives. Its structure combines a benzo[b][1,4]oxazine core with a pyridinyl and oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Structural Overview
The molecular formula of the compound is . The presence of chlorine and nitrogen heteroatoms in its structure contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The incorporation of the oxadiazole ring into the structure of the compound enhances its ability to interact with biological targets involved in cancer progression.
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Mechanism of Action :
- The compound has been shown to inhibit key enzymes such as telomerase , thymidylate synthase , and histone deacetylases (HDAC) , which are crucial for cancer cell proliferation and survival .
- Molecular docking studies suggest that the compound binds effectively to these targets, disrupting their normal function and leading to apoptosis in cancer cells.
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Case Studies :
- In vitro studies demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .
- The compound's efficacy was compared with established chemotherapeutic agents, showing promising results in terms of lower IC50 values.
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored.
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Activity Spectrum :
- The compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it was effective against Escherichia coli and Staphylococcus aureus.
- The minimal inhibitory concentrations (MICs) were determined to be in the range of 10–20 µg/mL for these bacterial strains .
- Mechanism :
Anti-inflammatory Activity
The anti-inflammatory properties of similar oxadiazole compounds suggest potential applications for this derivative.
- Inhibition of Inflammatory Mediators :
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of benzoxazinone derivatives modified at position 4 with heterocyclic substituents. Below is a detailed comparison with key analogs, focusing on structural features, synthetic routes, and inferred physicochemical properties.
Key Comparison Points
Substituent Effects on Physicochemical Properties Pyridinyl-oxadiazole (Target Compound): The pyridine ring introduces a basic nitrogen atom, likely enhancing aqueous solubility compared to phenyl-substituted analogs. 5-Methylisoxazole (Compound 36): The isoxazole group, containing one oxygen and one nitrogen, may confer different hydrogen-bonding interactions and lipophilicity compared to oxadiazole derivatives. This could influence blood-brain barrier penetration or target selectivity .
Synthetic Accessibility The target compound’s synthesis likely follows routes similar to Derivatives 7a-c, where oxadiazole intermediates are coupled to the benzoxazinone core using caesium carbonate in DMF . In contrast, Compound 36 employs potassium carbonate and 2-bromoacetylbromide, achieving a 70% yield .
Characterization Techniques All compounds rely on 1H NMR, IR, and mass spectrometry for structural validation. LC-MS was specifically noted for Compound 36, suggesting its utility in purity assessment .
Research Implications and Hypotheses
The pyridinyl-oxadiazole substituent in the target compound may offer advantages in target binding due to its dual heterocyclic system, which could engage in π-π stacking (pyridine) and dipole interactions (oxadiazole). Future studies should explore:
- Solubility and LogP: Pyridine’s polarity vs. isoxazole’s lipophilicity.
- Enzymatic Stability: Oxadiazole’s resistance to hydrolysis compared to ester bioisosteres.
- Biological Activity: Screening against parasitic or kinase targets, given the scaffold’s prevalence in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
